2-(3,6,7,8-Tetrahydro-1(2H)-pyrenylidene)acetic Acid Ethyl Ester
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Overview
Description
2-(3,6,7,8-Tetrahydro-1(2H)-pyrenylidene)acetic Acid Ethyl Ester is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrene ring system, which is a polycyclic aromatic hydrocarbon, and an acetic acid ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6,7,8-Tetrahydro-1(2H)-pyrenylidene)acetic Acid Ethyl Ester typically involves multiple steps. One common method starts with the preparation of the pyrene ring system, followed by the introduction of the acetic acid ethyl ester group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the final product. Safety measures are also crucial due to the potential hazards associated with the chemicals and reactions involved.
Chemical Reactions Analysis
Types of Reactions
2-(3,6,7,8-Tetrahydro-1(2H)-pyrenylidene)acetic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(3,6,7,8-Tetrahydro-1(2H)-pyrenylidene)acetic Acid Ethyl Ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(3,6,7,8-Tetrahydro-1(2H)-pyrenylidene)acetic Acid Ethyl Ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(3,6,7,8-Tetrahydro-1(2H)-pyrenylidene)acetic Acid: Lacks the ethyl ester group but has similar structural features.
3,6,7,8-Tetrahydro-1(2H)-pyrenylidene Acetic Acid Methyl Ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
2-(3,6,7,8-Tetrahydro-1(2H)-pyrenylidene)acetic Acid Ethyl Ester is unique due to its specific combination of the pyrene ring system and the acetic acid ethyl ester group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C20H20O2 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
ethyl (2E)-2-(3,6,7,8-tetrahydro-2H-pyren-1-ylidene)acetate |
InChI |
InChI=1S/C20H20O2/c1-2-22-18(21)12-16-9-8-15-7-6-13-4-3-5-14-10-11-17(16)20(15)19(13)14/h6-7,10-12H,2-5,8-9H2,1H3/b16-12+ |
InChI Key |
NQAIDQQDSNQBJT-FOWTUZBSSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCC2=C3C1=CC=C4C3=C(CCC4)C=C2 |
Canonical SMILES |
CCOC(=O)C=C1CCC2=C3C1=CC=C4C3=C(CCC4)C=C2 |
Origin of Product |
United States |
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